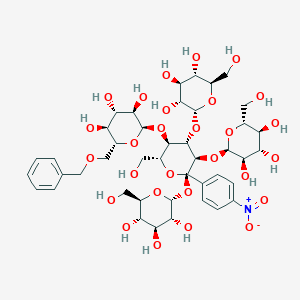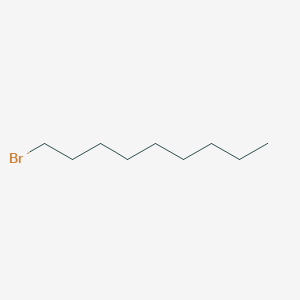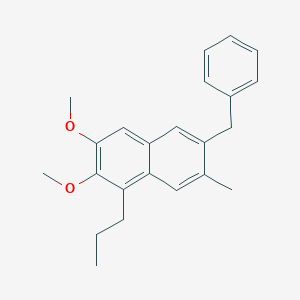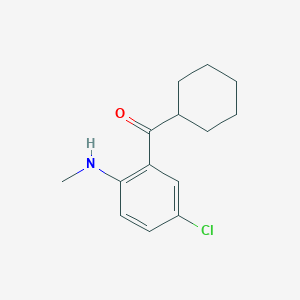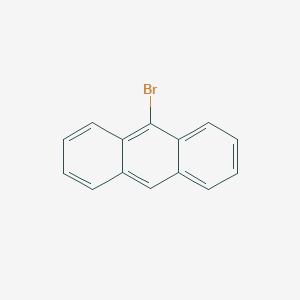
9-溴蒽
描述
9-Bromoanthracene is an aryl halide compound . It is a bromine-derived anthracene . The molecular formula is C14H9Br .
Synthesis Analysis
The synthesis of 9-Bromoanthracene involves the dissolution of Anthracene in CHCl3, then N-bromosuccinimide is added, stirred, and reacted continuously . The CH2Cl2 solution is then dried and the residue is recrystallized from anhydrous ethanol to give 9-Bromoanthracene .Molecular Structure Analysis
The molecular weight of 9-Bromoanthracene is 257.12 g/mol . The IUPAC Standard InChIKey is ZIRVQSRSPDUEOJ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C (=C1)C=C3C=CC=CC3=C2Br .Chemical Reactions Analysis
9-Bromoanthracene is known to reversibly photodimerize in a head-to-tail fashion upon irradiation by long-wavelength ultraviolet light . The photodimers of 9-Bromoanthracene are suitable to be used as alkyl halide initiators in the atom transfer radical polymerization (ATRP) reactions .Physical And Chemical Properties Analysis
The density of 9-Bromoanthracene is 1.5±0.1 g/cm3 . The boiling point is 389.7±11.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.4±3.0 kJ/mol . The flash point is 190.3±13.7 °C . The index of refraction is 1.733 .科学研究应用
Intermediate in Chemical Synthesis
9-Bromoanthracene acts as an intermediate in the preparation of 9-substituted derivatives of the polycyclic aromatic hydrocarbon (PAH) anthracene . This means it can be used to create other complex organic compounds, which can have a variety of uses in different fields of research and industry .
Photodimerization Studies
9-Bromoanthracene has been used in photodimerization studies . Photodimerization is a process where two molecules join together upon exposure to light. In a study, Nuclear Magnetic Resonance (NMR) spectroscopy was employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B . This kind of research can lead to the development of novel photoresponsive materials .
作用机制
Target of Action
9-Bromoanthracene is a mono-brominated anthracene at the 9-position . It is primarily used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) . The primary targets of 9-Bromoanthracene are the molecules involved in these synthesis reactions.
Mode of Action
The mode of action of 9-Bromoanthracene involves its interaction with other molecules in chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP) reactions as an alkyl halide initiator . In these reactions, 9-Bromoanthracene interacts with its targets, leading to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical Pathways
It is known that 9-bromoanthracene is involved in the synthesis of pahs . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned .
Result of Action
The primary result of 9-Bromoanthracene’s action is the synthesis of PAHs . These compounds have various applications, including in the production of dyes, plastics, and pesticides, as well as in the pharmaceutical industry .
Action Environment
The action, efficacy, and stability of 9-Bromoanthracene can be influenced by various environmental factors. These can include the temperature and pressure at which chemical reactions occur, the presence of other chemicals, and the specific conditions of the reaction environment. For example, the synthesis of PAHs involving 9-Bromoanthracene can be influenced by factors such as the presence of catalysts and the temperature of the reaction .
安全和危害
9-Bromoanthracene causes skin irritation and serious eye irritation . It may cause respiratory irritation and genetic defects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
9-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049224 | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Bromoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Bromoanthracene | |
CAS RN |
1564-64-3 | |
| Record name | 9-Bromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9-Bromoanthracene?
A: 9-Bromoanthracene has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol. []
Q2: What are the key spectroscopic features of 9-Bromoanthracene?
A: 9-Bromoanthracene can be characterized by various spectroscopic methods. For example, its 1H NMR spectrum shows characteristic peaks for the aromatic protons of the anthracene ring system. [, ] The anisotropic polarizability of 9-Bromoanthracene has been determined using dipole moment and molar Kerr constant measurements. []
Q3: How does the bromine substituent affect the electronic properties of the anthracene molecule?
A: The bromine atom, being electron-withdrawing, influences the electron density distribution within the anthracene ring. This impacts its reactivity, particularly in electrophilic aromatic substitution reactions, and its photophysical properties like fluorescence. [, , ]
Q4: Is there a difference in the electron affinity of 9-Bromoanthracene compared to anthracene?
A: Yes, the electron affinity of 9-Bromoanthracene is slightly higher than that of anthracene, estimated to be around 0.61 ± 0.10 eV compared to 0.556 eV for anthracene. This difference arises from the electron-withdrawing nature of the bromine substituent. []
Q5: What are some common synthetic applications of 9-Bromoanthracene?
A: 9-Bromoanthracene is a versatile building block in organic synthesis. It readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse substituents at the 9-position of the anthracene scaffold. [, , , , , , ]
Q6: Can 9-Bromoanthracene be used in the synthesis of 9-Anthraceneboronic acid?
A: Yes, 9-Bromoanthracene can be converted to 9-Anthraceneboronic acid through a reaction with butyl lithium followed by treatment with a boron electrophile. []
Q7: How does the reactivity of 9-Bromoanthracene in nucleophilic aromatic substitution (SNAr) compare to other haloanthracenes?
A: The reactivity of haloarenes in SNAr reactions is influenced by the halogen and the electron density of the aromatic ring. While 9-Bromoanthracene can participate in SNAr reactions, electron-deficient haloanthracenes, like 9-chloroanthracene, would generally react faster due to the stronger electron-withdrawing effect of chlorine. []
Q8: Has 9-Bromoanthracene been utilized in Diels-Alder reactions?
A: Yes, studies have shown that 9-Bromoanthracene can act as a diene in Diels-Alder reactions with appropriate dienophiles, even in the solid state. [, ] This reactivity allows for the construction of complex polycyclic systems.
Q9: How does the bromine substituent affect the photophysical properties of 9-Bromoanthracene?
A: The heavy atom effect of bromine promotes intersystem crossing in 9-Bromoanthracene, leading to enhanced triplet state formation compared to anthracene. This characteristic makes it useful for studying triplet-state phenomena and as a photosensitizer. [, ]
Q10: What is the significance of studying the triplet-triplet extinction coefficients of 9-Bromoanthracene?
A: Understanding the triplet-triplet extinction coefficients provides valuable information about the excited-state properties and dynamics of 9-Bromoanthracene. These coefficients are crucial for quantifying triplet state populations and studying photochemical processes involving triplet states. []
Q11: Can 9-Bromoanthracene form photodimers?
A: Yes, 9-Bromoanthracene, similar to anthracene, can undergo [4 + 4] photocycloaddition reactions to form photodimers upon UV irradiation. These photodimers have been investigated as potential initiators for controlled radical polymerization. [, ]
Q12: What is the role of 9-Bromoanthracene in studying photochemical debromination reactions?
A: Research involving the photolysis of 9-Bromoanthracene in the presence of amines, such as N,N-dimethylaniline or triethylamine, has provided insights into the mechanisms of photochemical debromination reactions. These studies highlight the role of solvent effects and the involvement of radical intermediates. [, , ]
Q13: What is the thermal stability of 9-Bromoanthracene?
A: 9-Bromoanthracene exhibits good thermal stability, with a melting point exceeding 300 °C. [] This property is advantageous for applications requiring elevated temperatures.
Q14: Are there any studies on the solubility of 9-Bromoanthracene?
A: While specific solubility data may vary depending on the solvent and conditions, 9-Bromoanthracene is generally soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in aqueous media is limited. Understanding the solubility profile is essential for optimizing reaction conditions and material processing. [, ]
Q15: Are there any known environmental concerns regarding 9-Bromoanthracene?
A: As a halogenated polycyclic aromatic hydrocarbon, 9-Bromoanthracene raises potential environmental concerns. Its presence in the environment, particularly in surface sediments, has been linked to urbanization and industrial activities. [] Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.
Q16: Have there been any computational studies on 9-Bromoanthracene?
A: While specific computational studies may vary, researchers have employed computational methods to investigate the conformational preferences of 9-substituted anthracenes, including 9-Bromoanthracene, using molecular mechanics and quantum chemical calculations. [] These studies provide insights into the structural features and dynamics of these molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
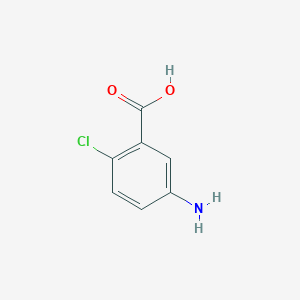
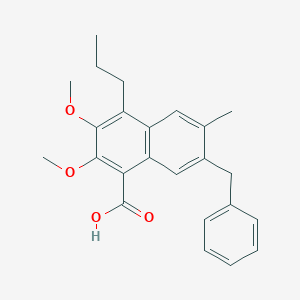
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

